REACTION_CXSMILES
|
[Na].[O-]CC.[Br:5][C:6]1[C:7](=[O:15])[O:8][C:9](C)([CH3:13])[O:10][C:11]=1[CH3:12].Cl>C(O)C.CCOCC>[CH2:9]([O:8][C:7](=[O:15])[CH:6]([Br:5])[C:11]([CH3:12])=[O:10])[CH3:13] |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Name
|
|
Quantity
|
115.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(OC(OC1C)(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the dark orange reaction mixture was stirred an additional 30 minutes at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic layer was washed repeatedly with water (4×250 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent in vacuo (30° C., 2 Torr)
|
Type
|
DISTILLATION
|
Details
|
followed by distillation on a 2-inch
|
Type
|
CUSTOM
|
Details
|
still (120° C. jacket, 0.2 Torr)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)C)Br)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 68.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 65729.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |